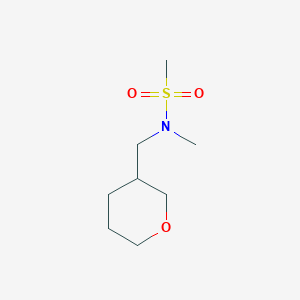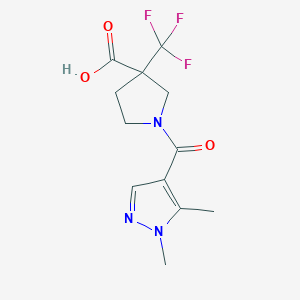![molecular formula C17H25N3O B7576990 N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide, also known as IAP-1 or SM-164, is a small molecule inhibitor that targets the inhibitor of apoptosis (IAP) family of proteins. IAPs are a group of proteins that play a crucial role in regulating cell survival and apoptosis. IAP-1 has been shown to have potential applications in cancer research and therapy due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide works by binding to and inhibiting the activity of IAP proteins, which play a crucial role in regulating cell survival and apoptosis. By inhibiting IAP proteins, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide promotes the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide are complex and depend on the specific cell type and context in which it is used. In general, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide induces apoptosis in cancer cells by promoting the activation of caspases and inhibiting the activity of IAP proteins. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have anti-inflammatory effects in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders. However, the synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its availability and use in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in different cell types and contexts. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in cancer therapy and other applications.
Synthesemethoden
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide involves several steps, including the preparation of 2-(di(propan-2-yl)amino)ethylamine, which is then reacted with 5-bromoindole-2-carboxylic acid to form the desired product. The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in the field of cancer research due to its ability to induce apoptosis in cancer cells. Several studies have shown that N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)20(13(3)4)10-9-19-17(21)15-5-6-16-14(11-15)7-8-18-16/h5-8,11-13,18H,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMYQLYYRESQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)


![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)

